molecular formula C16H20N2O B10886860 N-(2-methoxybenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine

N-(2-methoxybenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine

Cat. No.: B10886860
M. Wt: 256.34 g/mol
InChI Key: NPRPYASSAFAFSU-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)-N-methyl-N-[2-(2-pyridyl)ethyl]amine is a synthetic organic compound characterized by its complex structure, which includes a methoxybenzyl group, a methyl group, and a pyridyl ethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxybenzyl)-N-methyl-N-[2-(2-pyridyl)ethyl]amine typically involves a multi-step process:

    Starting Materials: The synthesis begins with 2-methoxybenzyl chloride, N-methylamine, and 2-(2-pyridyl)ethylamine.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in an organic solvent such as dichloromethane or ethanol, with reaction temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of N-(2-Methoxybenzyl)-N-methyl-N-[2-(2-pyridyl)ethyl]amine would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxybenzyl)-N-methyl-N-[2-(2-pyridyl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(2-Methoxybenzyl)-N-methyl-N-[2-(2-pyridyl)ethyl]amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active amines.

    Industrial Applications: It is employed in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(2-Methoxybenzyl)-N-methyl-N-[2-(2-pyridyl)ethyl]amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to receptors in the central nervous system, influencing neurotransmitter release and uptake.

    Pathways Involved: It may modulate pathways related to dopamine and serotonin, affecting mood and cognitive functions.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-N-methyl-N-[2-(2-pyridyl)ethyl]amine: Lacks the methoxy group, resulting in different chemical properties and biological activity.

    N-(2-Methoxybenzyl)-N-methyl-N-[2-(4-pyridyl)ethyl]amine: The position of the pyridyl group affects its binding affinity and reactivity.

Uniqueness

N-(2-Methoxybenzyl)-N-methyl-N-[2-(2-pyridyl)ethyl]amine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity, making it a valuable compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine

InChI

InChI=1S/C16H20N2O/c1-18(12-10-15-8-5-6-11-17-15)13-14-7-3-4-9-16(14)19-2/h3-9,11H,10,12-13H2,1-2H3

InChI Key

NPRPYASSAFAFSU-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CC=CC=N1)CC2=CC=CC=C2OC

Origin of Product

United States

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